molecular formula C23H22O5 B11209341 4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one

Cat. No.: B11209341
M. Wt: 378.4 g/mol
InChI Key: SCTDDJCKDIVSMC-SDNWHVSQSA-N
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Description

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromen-2-one core with a pentyloxy-phenyl-acryloyl substituent, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where 4-hydroxycoumarin reacts with 4-pentyloxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one.

    Reduction: Formation of 4-hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chroman-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase and cyclooxygenase, leading to reduced melanin production and inflammation, respectively. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[3-(4-methoxy-phenyl)-acryloyl]-chromen-2-one
  • 4-Hydroxy-3-[3-(4-ethoxy-phenyl)-acryloyl]-chromen-2-one
  • 4-Hydroxy-3-[3-(4-butoxy-phenyl)-acryloyl]-chromen-2-one

Uniqueness

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-(4-pentoxyphenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C23H22O5/c1-2-3-6-15-27-17-12-9-16(10-13-17)11-14-19(24)21-22(25)18-7-4-5-8-20(18)28-23(21)26/h4-5,7-14,25H,2-3,6,15H2,1H3/b14-11+

InChI Key

SCTDDJCKDIVSMC-SDNWHVSQSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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